molecular formula C16H31N5O6S B12518976 L-Threonyl-L-cysteinyl-L-lysyl-L-alanine CAS No. 798541-20-5

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine

Cat. No.: B12518976
CAS No.: 798541-20-5
M. Wt: 421.5 g/mol
InChI Key: XGKPLUCIEDFCBQ-OSUNSFLBSA-N
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Description

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is a peptide compound composed of four amino acids: threonine, cysteine, lysine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for L-cysteine and L-threonine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can react with amino groups under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which can stabilize protein structures.

    Industry: Used in the development of peptide-based materials and as a building block for more complex peptides.

Mechanism of Action

The mechanism of action of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine involves its ability to form stable structures through disulfide bonds. The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide’s three-dimensional structure. This stabilization can enhance the peptide’s biological activity and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine: A similar peptide with additional cysteine residues, which can form more disulfide bonds.

    L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine: A more complex peptide with a variety of amino acids.

Uniqueness

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is unique due to its specific sequence of amino acids, which allows it to form stable structures through disulfide bonds. This stability makes it valuable for various applications in research and industry.

Properties

CAS No.

798541-20-5

Molecular Formula

C16H31N5O6S

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C16H31N5O6S/c1-8(16(26)27)19-13(23)10(5-3-4-6-17)20-14(24)11(7-28)21-15(25)12(18)9(2)22/h8-12,22,28H,3-7,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,26,27)/t8-,9+,10-,11-,12-/m0/s1

InChI Key

XGKPLUCIEDFCBQ-OSUNSFLBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

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